Tetracos-19-en-1-ol

Description

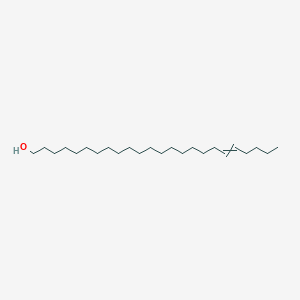

Tetracos-19-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C₂₄H₄₈O. Its structure consists of a 24-carbon chain with a hydroxyl group (-OH) at the terminal position (C1) and a double bond at the 19th carbon (C19). This compound belongs to the family of monounsaturated alcohols, which are characterized by their amphiphilic nature, making them valuable in applications such as surfactants, emulsifiers, and cosmetic formulations .

Properties

CAS No. |

62803-23-0 |

|---|---|

Molecular Formula |

C24H48O |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

tetracos-19-en-1-ol |

InChI |

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h5-6,25H,2-4,7-24H2,1H3 |

InChI Key |

QYLHGWAGCPEIAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracos-19-en-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of Tetracos-19-enal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of Tetracos-19-enoic acid or its derivatives. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

Tetracos-19-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed

Oxidation: Tetracos-19-enal or Tetracos-19-enoic acid.

Reduction: Tetracosanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetracos-19-en-1-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids.

Biology: It is studied for its role in cell membrane structure and function.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.

Industry: It is used in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of Tetracos-19-en-1-ol involves its interaction with cell membranes and enzymes involved in lipid metabolism. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors involved in lipid signaling pathways .

Comparison with Similar Compounds

Key Observations:

Chain Length and Saturation: this compound and 1-Tetracosanol share similar chain lengths, but the presence of the C19 double bond in the former reduces molecular weight slightly (352.6 vs. 354.7 g/mol) and lowers the melting point (~50–60°C vs. 75–77°C) due to disrupted packing efficiency . Shorter-chain alcohols like Dodecan-1-ol exhibit significantly lower melting points and higher water solubility due to reduced hydrophobic interactions .

Functional Groups: The ether-containing analog (3,6,9,12-Tetraoxatricos-22-en-1-ol) demonstrates enhanced solubility in polar solvents due to its oxygen-rich structure, whereas this compound’s hydrophobicity limits its solubility to nonpolar media .

Key Observations:

- This compound likely requires precautions similar to 1-Tetracosanol (e.g., protective gloves and clothing) due to its structural similarity, though its unsaturated bond may increase reactivity and necessitate additional stability controls .

- Dodecan-1-ol, despite its shorter chain, poses higher acute hazards (e.g., skin irritation), emphasizing the role of chain length and functional groups in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.